![molecular formula C18H22N6OS B2493963 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide CAS No. 1235088-74-0](/img/structure/B2493963.png)
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of molecules that have been the focus of extensive research due to their potential therapeutic applications. Compounds with benzimidazole and thiadiazole moieties, similar to the structure of interest, have been explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis Analysis
The synthesis of compounds closely related to "1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide" often involves multi-step reactions, starting from basic benzimidazole and thiadiazole precursors. A typical synthesis might involve nucleophilic substitution reactions, cyclization, and amide formation steps. For example, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been reported, highlighting the importance of the linker and substituent groups for activity against specific targets (Lv et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds with benzimidazole and thiadiazole scaffolds has been analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry. These studies help in confirming the structure of the synthesized compounds and understanding the electronic and spatial configuration, which is crucial for their biological activity. For instance, the molecular and crystal structures of related compounds have been elucidated to gain insights into their potential interactions with biological targets (Richter et al., 2023).
Chemical Reactions and Properties
Compounds containing benzimidazole and thiadiazole rings participate in various chemical reactions, contributing to their diverse biological activities. These reactions include nucleophilic substitution, electrophilic addition, and cyclization reactions. The chemical properties of these compounds, such as their reactivity and stability, are influenced by the nature of the substituents and the molecular framework. The synthesis and characterization of 1,3,4-thiadiazole derivatives, for example, provide valuable information on their chemical behavior and potential as pharmacophores (Ahmed et al., 2017).
Physical Properties Analysis
The physical properties of benzimidazole and thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their formulation and therapeutic application. These properties are determined by the compound's molecular structure and can significantly affect its bioavailability and pharmacokinetics. Studies on related compounds have shown that modifications in the molecular structure can enhance solubility and absorption, making them more effective as medicinal agents (Shibuya et al., 2018).
Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of imidazo[1,2-a]pyridines substituted at the 3-position, aiming to develop antisecretory and cytoprotective antiulcer agents, demonstrated varying degrees of cytoprotective properties. The compounds did not show significant antisecretory activity but exhibited good cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989).
Antimycobacterial Applications
- Novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) were designed and synthesized, displaying considerable activity against drug-sensitive/resistant Mycobacterium tuberculosis (MTB) strains. These compounds, such as 26g and 26h, showed potential as scaffolds for further antimycobacterial research, with significant activity and safety indices (Lv et al., 2017).
Antimicrobial and Antiurease Activities
- The microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties revealed compounds with good to moderate antimicrobial activity against various microorganisms. Additionally, some compounds exhibited antiurease and antilipase activities (Başoğlu et al., 2013).
Inhibition of Mycobacterium tuberculosis GyrB
- A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was synthesized and evaluated for their in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, demonstrating promising antituberculosis activity and highlighting the potential for further exploration in this area (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a benzimidazole moiety, which is a key component in many functional molecules used in a variety of applications . .
Mode of Action
Compounds containing a benzimidazole moiety are known to interact with their targets in a variety of ways, depending on the specific functional groups present .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Benzimidazole derivatives have been found to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis , suggesting that they may interact with multiple biochemical pathways.
properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-2-16-22-23-18(26-16)21-17(25)12-7-9-24(10-8-12)11-15-19-13-5-3-4-6-14(13)20-15/h3-6,12H,2,7-11H2,1H3,(H,19,20)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDNKAXZQPGMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


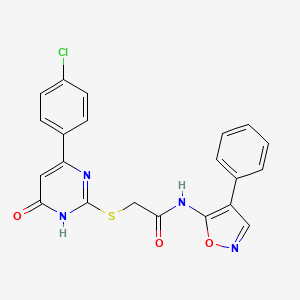
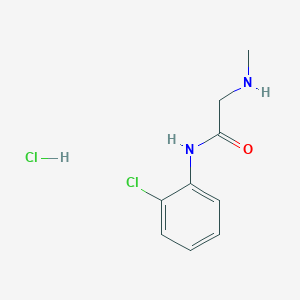
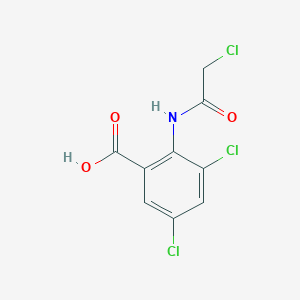
![3-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2493886.png)
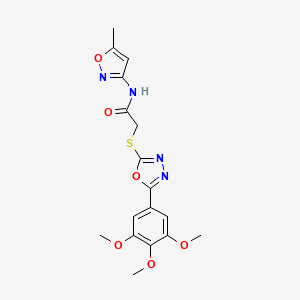
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2493889.png)

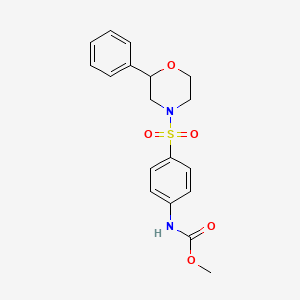
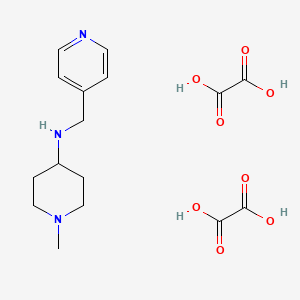
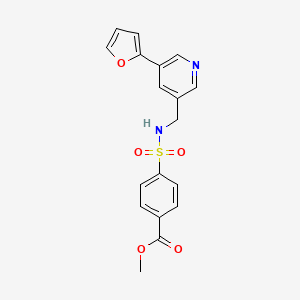
![(4S)-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B2493895.png)

![2-[[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2493903.png)